Cas no 1147718-43-1 (N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1147718-43-1x500.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26684908
- N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide
- N-(1-CYANO-1-CYCLOPROPYLETHYL)-2-{4-[2-(4-FLUOROPHENYL)ACETYL]PIPERAZIN-1-YL}ACETAMIDE
- 1147718-43-1
- AKOS008125787
- Z382600872
-
- インチ: 1S/C20H25FN4O2/c1-20(14-22,16-4-5-16)23-18(26)13-24-8-10-25(11-9-24)19(27)12-15-2-6-17(21)7-3-15/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,23,26)
- InChIKey: HPOGHKDDGBIHSW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC(N1CCN(CC1)CC(NC(C#N)(C)C1CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 372.19615422g/mol
- どういたいしつりょう: 372.19615422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684908-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl}acetamide |
1147718-43-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamideに関する追加情報
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide: A Comprehensive Overview
The compound with CAS No 1147718-43-1, known as N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a piperazine ring, a fluorophenyl group, and a cyclopropylethyl moiety. These structural features contribute to its potential applications in drug discovery and development.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the 4-fluorophenyl group in this compound introduces electronic and steric effects that can enhance its binding affinity to specific receptors or enzymes. Furthermore, the cyclopropylethyl group adds a level of structural complexity, potentially influencing the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
One of the most notable aspects of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes involved in disease pathways, such as kinases and proteases. For instance, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory activity against certain serine proteases, making it a promising candidate for further investigation in anti-inflammatory and antithrombotic therapies.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and acylation reactions. The use of advanced synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has enabled chemists to optimize the yield and purity of this compound. These advancements are crucial for scaling up production if the compound progresses to clinical trials.
From a pharmacological perspective, the compound's bioavailability and metabolic stability are critical factors that influence its therapeutic potential. Recent research has focused on evaluating its stability in human liver microsomes, which provides insights into its metabolic fate. Additionally, computational modeling studies have been conducted to predict its binding modes at target proteins, further aiding in the design of more potent analogs.
Another area of interest is the toxicity profile of N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide. Acute and chronic toxicity studies in preclinical models have been conducted to assess its safety margins. These studies are essential for determining whether the compound can proceed to clinical evaluation or if modifications are necessary to improve its safety profile.
Looking ahead, the development of this compound could pave the way for innovative therapeutic strategies in treating conditions such as cancer, inflammation, and cardiovascular diseases. Its unique combination of structural features positions it as a valuable tool in drug discovery pipelines. However, further research is required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide represents a significant advancement in the field of medicinal chemistry. Its structural complexity, coupled with promising biological activity, makes it a compelling candidate for future drug development efforts. As research continues to unfold, this compound has the potential to contribute meaningfully to the advancement of therapeutic interventions.
1147718-43-1 (N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide) 関連製品
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)




